molecular formula C26H28O14 B1587910 Ambocin CAS No. 108044-05-9

Ambocin

Cat. No. B1587910
M. Wt: 564.5 g/mol
InChI Key: UXJMURXRQMFKJC-JEQMPJCPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ambocin is a synthetic compound that has been developed to mimic the effects of the naturally occurring compound Ambrosia artemisiifolia, which is a plant found in the Mediterranean region. Ambocin has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Scientific Research Applications

1. Drug Use Evaluation in Healthcare Settings

  • Study Overview : A study at Ambo Hospital in Ethiopia assessed the rational use of gentamycin, an antibiotic, in healthcare settings (Gelaw et al., 2014). The study highlighted the importance of drug use evaluations in improving medication use processes and patient outcomes.

2. DNA Binding and Antitumor Properties

  • Research Insights : Actinomycin D, an antibiotic and antitumor drug, has been studied for its DNA binding properties and clinical applications in treating certain tumors (Takusagawa et al., 1982). This research sheds light on the mechanisms by which certain drugs interact with DNA, which could be relevant to understanding Ambocin's action if it has similar properties.

3. Antimicrobial Use in Livestock and Environmental Impact

  • Environmental Concerns : The study on antimicrobial use on Canadian dairy farms by Saini et al. (2012) highlights the broader context of antibiotic use in agriculture and its implications for drug resistance and environmental health (Saini et al., 2012).

4. Antimicrobial Resistance and Public Health

  • Global Challenge : A review by Kosiyaporn et al. (2020) focused on the knowledge and awareness of antibiotic use and antimicrobial resistance in the general population (Kosiyaporn et al., 2020). This is crucial for understanding the societal impact of antibiotic usage and developing strategies to combat resistance.

5. Placebo Effects in Clinical Research

  • Clinical Trials and Ethics : Placebo effects and their ethical implications in clinical research, as discussed by Benedetti (2014) and De Deyn and D'Hooge (1996), are important considerations in drug development and testing (Benedetti, 2014), (De Deyn & D'Hooge, 1996).

properties

IUPAC Name

7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O14/c27-9-26(35)10-38-25(23(26)34)37-8-17-20(31)21(32)22(33)24(40-17)39-13-5-15(29)18-16(6-13)36-7-14(19(18)30)11-1-3-12(28)4-2-11/h1-7,17,20-25,27-29,31-35H,8-10H2/t17-,20-,21+,22-,23+,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMURXRQMFKJC-JEQMPJCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910607
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambocin

CAS RN

108044-05-9
Record name Ambocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108044059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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